N-(5-chloro-2-methoxyphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide
説明
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O3/c1-22-17(24)8-7-16(21-22)23-9-3-4-12(11-23)18(25)20-14-10-13(19)5-6-15(14)26-2/h5-8,10,12H,3-4,9,11H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGROORGQWKEKNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with N-(5-chloro-2-methoxyphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide, such as carboxamide linkages, chloro-substituted aromatic rings, and heterocyclic cores. Key differences in substituents and molecular frameworks are analyzed below.
5-Chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide (CAS 339024-51-0)
- Molecular Formula : C₁₉H₁₃Cl₃N₂O₂
- Key Features: A pyridine ring replaces the pyridazinone core, reducing electron deficiency compared to the target compound. Three chlorine atoms are present: one on the pyridine ring, one on the benzyl group, and one on the 4-chlorophenyl carboxamide substituent. Lacks the piperidine ring, resulting in reduced conformational flexibility.
- Implications : The tri-chlorinated structure enhances lipophilicity but may reduce solubility. The absence of a piperidine ring could limit interactions with targets requiring 3D structural adaptability .
5-Chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 338977-35-8)
- Molecular Formula : C₂₀H₁₆Cl₂N₂O₃
- Key Features: Shares a pyridine core and carboxamide linkage but substitutes the 4-chlorophenyl group with a 4-methoxyphenyl group. Retains two chlorine atoms (on the pyridine and benzyl groups) but introduces a methoxy group, which may improve water solubility. Lacks the piperidine ring and pyridazinone moiety.
- The absence of a pyridazinone ring may reduce affinity for targets requiring electron-deficient heterocycles .
1-(3-Chlorophenyl)-N-methoxy-N-methyl-5-(trifluoromethyl)pyrazole-4-carboxamide (CAS 98534-47-5)
- Molecular Formula : C₁₃H₁₁ClF₃N₃O₂
- Key Features: Utilizes a pyrazole ring instead of pyridazinone or pyridine. Contains a trifluoromethyl group, which increases electronegativity and metabolic stability.
- Implications: The trifluoromethyl group enhances resistance to oxidative metabolism, making this compound more suitable for in vivo applications. However, the pyrazole core may limit π-π stacking interactions compared to pyridazinone-containing analogs .
Structural and Functional Analysis Table
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(5-chloro-2-methoxyphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide, and how can reaction yields be optimized?
- Methodology :
- Stepwise synthesis : Begin with acetylation of pyrimidine precursors using acetic anhydride, followed by formylation with Vilsmeier-Haack reagent to introduce reactive β-chloroenaldehyde intermediates .
- Coupling reactions : Use nucleophilic substitution or amide coupling to attach the 5-chloro-2-methoxyphenyl and piperidine moieties. Monitor reaction progress via TLC or HPLC.
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to improve yields. Catalytic agents like DMAP or EDCI can enhance coupling efficiency .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodology :
- X-ray crystallography : Resolve stereochemistry and confirm bond angles using single-crystal diffraction (e.g., R factor < 0.05, data-to-parameter ratio > 15) .
- Spectroscopy : Use H/C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) and LC-MS for molecular ion validation (e.g., [M+H]+ m/z ~460) .
- Elemental analysis : Confirm purity (>95%) via combustion analysis for C, H, N, and Cl .
Advanced Research Questions
Q. How can researchers analyze reaction intermediates and byproducts during synthesis?
- Methodology :
- In-situ monitoring : Use LC-MS or FTIR to track intermediates (e.g., β-chloroenaldehyde at ~1700 cm⁻¹ for C=O stretch) .
- Isolation techniques : Employ flash chromatography with gradient elution (hexane/EtOAc) to separate unstable intermediates.
- Byproduct identification : Compare experimental MS/MS fragmentation patterns with computational predictions (e.g., ACD/Labs Percepta) .
Q. What strategies address low solubility of this compound in aqueous buffers for pharmacological testing?
- Methodology :
- Co-solvent systems : Use DMSO (≤10%) or cyclodextrin complexes to enhance solubility without precipitation .
- Salt formation : Screen counterions (e.g., HCl, sodium) to improve hydrophilicity.
- Physicochemical modeling : Predict logP and pKa using platforms like ACD/Labs Percepta to guide formulation (e.g., logP ~2.5 suggests moderate lipophilicity) .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
- Methodology :
- Analog synthesis : Modify substituents (e.g., replace 5-chloro with fluoro or methoxy groups) and assess changes in receptor binding .
- Biological assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization or SPR. Include positive controls (e.g., staurosporine) and validate IC₅₀ values via dose-response curves .
- Computational docking : Use Schrödinger Suite or AutoDock to correlate substituent effects with binding affinity (e.g., piperidine carboxamide interactions with hydrophobic pockets) .
Q. How can computational models validate the compound’s pharmacokinetic properties?
- Methodology :
- ADME prediction : Use QSAR models to estimate absorption (Caco-2 permeability) and metabolic stability (CYP450 interactions) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess membrane penetration and protein-ligand stability .
- Validation : Compare predicted vs. experimental plasma protein binding (e.g., %PPB >90% suggests high bioavailability) .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Assay standardization : Replicate experiments under identical conditions (e.g., cell line, incubation time) to isolate variables .
- Purity verification : Re-analyze compound batches via HPLC (≥98% purity) and HRMS to exclude impurity-driven artifacts .
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to identify trends or outliers .
Q. What experimental design principles optimize reaction scalability for gram-scale synthesis?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to optimize temperature, catalyst loading, and stoichiometry (e.g., 3² factorial for time/yield trade-offs) .
- Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce byproduct formation .
- Process monitoring : Track reaction kinetics via inline PAT tools (e.g., ReactIR) for real-time adjustments .
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